molecular formula C10H5F5N4O4 B14616706 4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole CAS No. 60167-94-4

4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole

Cat. No.: B14616706
CAS No.: 60167-94-4
M. Wt: 340.16 g/mol
InChI Key: OTJWKLGNMWALPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a pentafluoroethyl group, and a benzimidazole core, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves the nitration of a suitable benzimidazole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from commercially available starting materials. The process includes nitration, alkylation, and other functional group transformations under controlled conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The nitro groups and pentafluoroethyl group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Substituted-5,7-dinitro-2-(α,α-difluoroalkyl)-benzimidazole
  • 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Uniqueness

4-Methyl-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

60167-94-4

Molecular Formula

C10H5F5N4O4

Molecular Weight

340.16 g/mol

IUPAC Name

7-methyl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C10H5F5N4O4/c1-3-4(18(20)21)2-5(19(22)23)7-6(3)16-8(17-7)9(11,12)10(13,14)15/h2H,1H3,(H,16,17)

InChI Key

OTJWKLGNMWALPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.